molecular formula C16H19NO3 B2421403 Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate CAS No. 1252672-40-4

Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate

Cat. No.: B2421403
CAS No.: 1252672-40-4
M. Wt: 273.332
InChI Key: PFDXJLREKRUEBM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate can be achieved through several synthetic routes. One common method involves the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . Industrial production methods may involve similar cycloaddition reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, methanol, and water . For example, the compound can be reduced using hydrogen in methanol and water to yield different products depending on the reaction conditions . The formyl group can also undergo oxidation to form carboxylic acids or other derivatives.

Scientific Research Applications

This compound has several scientific research applications due to its unique structure and reactivity. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, its derivatives may exhibit bioactive properties, making it a potential candidate for drug discovery and development . Additionally, its unique bicyclic structure makes it useful in the study of molecular interactions and mechanisms of action.

Mechanism of Action

The mechanism by which Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . The carbamate moiety may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors.

Properties

IUPAC Name

benzyl N-(4-formyl-1-bicyclo[2.2.1]heptanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-12-15-6-8-16(11-15,9-7-15)17-14(19)20-10-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDXJLREKRUEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C=O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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